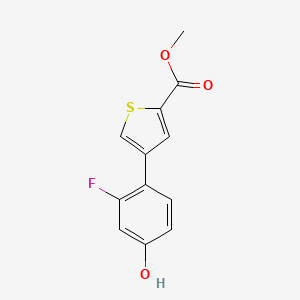

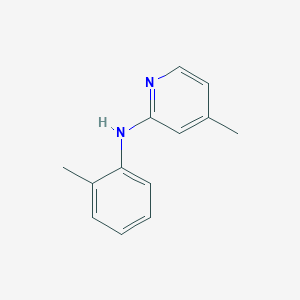

Methyl 4-(2-fluoro-4-hydroxyphenyl)thiophene-2-carboxylate

Overview

Description

“Methyl 4-(2-fluoro-4-hydroxyphenyl)thiophene-2-carboxylate” is a thiophene-based compound. Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .

Synthesis Analysis

Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Molecular Structure Analysis

The molecular structure of thiophene derivatives is characterized by a five-membered ring made up of one sulfur as a heteroatom . For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .Chemical Reactions Analysis

Thiophene derivatives can undergo a variety of chemical reactions. The Gewald reaction, for instance, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Physical And Chemical Properties Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .Scientific Research Applications

Molecular and Structural Analysis

Molecular Interaction and Enzymatic Hydroxylation : Methylenedioxyphenyl compounds, similar in structure to Methyl 4-(2-fluoro-4-hydroxyphenyl)thiophene-2-carboxylate, have been studied for their ability to undergo enzymatic hydroxylation. This process yields formate-C14 in vitro and expired C14O2 in living organisms, indicating potential pharmacological and toxicological relevance (Casida et al., 1966).

Crystal Structure Analysis : Research on substituted thiophenes, which share a core structure with this compound, revealed their wide spectrum of biological activities and applications in materials science. The crystal structure of these compounds provides insights into their interaction potentials and stability, which could be crucial for developing new pharmaceuticals and materials (Nagaraju et al., 2018).

Chemical Synthesis and Applications

Synthesis of Fluorogenic and Chromogenic Glycosides : The synthesis and use of fluorogenic and chromogenic glycosides, which employ methods that could be adapted for derivatives of this compound, have been explored for the study of cellulolytic enzymes. This application demonstrates the compound's potential in biochemical assays and studies (Tilbeurgh et al., 1988).

Development of Antiandrogens : The structure of this compound is closely related to compounds investigated for antiandrogen activity. This research highlights the potential for developing novel therapeutic agents targeting androgen-responsive conditions (Tucker et al., 1988).

Material Science and Engineering

Fluorescent Molecular Probes : The development of fluorinated fluorophores and the synthesis of compounds for use as fluorescent molecular probes demonstrate the utility of derivatives similar to this compound in chemical biology investigations. These applications are critical for studying cellular processes and developing diagnostic tools (Woydziak et al., 2013).

Polymer Solar Cells and Organic Electronics : Research on thiophene-based compounds, including studies on their incorporation into polymer solar cells and organic electronics, shows the potential of this compound derivatives in enhancing the efficiency and performance of these devices. This application spans from improving charge transport to tuning the optical properties of semiconducting polymers (Kumari et al., 2018).

Mechanism of Action

Future Directions

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the future research directions may focus on exploring the potential biological activities of “Methyl 4-(2-fluoro-4-hydroxyphenyl)thiophene-2-carboxylate” and its derivatives, and developing efficient synthetic strategies for these compounds.

properties

IUPAC Name |

methyl 4-(2-fluoro-4-hydroxyphenyl)thiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9FO3S/c1-16-12(15)11-4-7(6-17-11)9-3-2-8(14)5-10(9)13/h2-6,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKOTZMYMVCFHRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CS1)C2=C(C=C(C=C2)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9FO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60684406 | |

| Record name | Methyl 4-(2-fluoro-4-hydroxyphenyl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60684406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1261952-48-0 | |

| Record name | Methyl 4-(2-fluoro-4-hydroxyphenyl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60684406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-1-phenyl-5-[4-(trifluoromethyl)phenyl]pyrrole](/img/structure/B1651346.png)

![6-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]propyl]pyridine-2-carboxylic acid](/img/structure/B1651356.png)

![N-(2-Fluorophenyl)-1-piperidin-4-ylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1651361.png)

![Ethyl 1-[(4-bromophenyl)methyl]-6-fluoro-4-oxo-7-(trifluoromethyl)quinoline-3-carboxylate](/img/structure/B1651363.png)

![5-Piperidin-4-yl-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole](/img/structure/B1651367.png)

![N-[3-Methoxy-5-(trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B1651369.png)